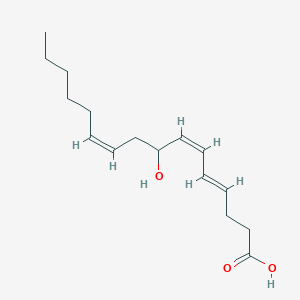
8-Hydroxyhexadeca-4,6,10-trienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxyhexadeca-4,6,10-trienoic acid, also known as 8-OHdG, is a biomarker for oxidative DNA damage. It is formed by the oxidation of guanine in DNA and is excreted in urine. The presence of 8-OHdG in urine is an indication of oxidative stress, which is linked to a variety of diseases such as cancer, diabetes, and cardiovascular disease.
作用機序
The mechanism of action of 8-Hydroxyhexadeca-4,6,10-trienoic acid is not fully understood. It is believed that 8-Hydroxyhexadeca-4,6,10-trienoic acid can cause mutations in DNA, which can lead to the development of cancer. It has also been suggested that 8-Hydroxyhexadeca-4,6,10-trienoic acid can interfere with DNA replication and transcription, leading to cellular dysfunction.
生化学的および生理学的効果
The presence of 8-Hydroxyhexadeca-4,6,10-trienoic acid in urine is an indication of oxidative stress, which is linked to a variety of diseases such as cancer, diabetes, and cardiovascular disease. Studies have shown that high levels of 8-Hydroxyhexadeca-4,6,10-trienoic acid in urine are associated with an increased risk of developing these diseases. In addition, 8-Hydroxyhexadeca-4,6,10-trienoic acid has been shown to be a potent inducer of apoptosis, or programmed cell death, in various cell types.
実験室実験の利点と制限
One of the advantages of using 8-Hydroxyhexadeca-4,6,10-trienoic acid as a biomarker for oxidative DNA damage is its high sensitivity and specificity. It can detect very low levels of oxidative DNA damage, making it a useful tool for studying the effects of environmental toxins and antioxidants on DNA damage. However, there are some limitations to using 8-Hydroxyhexadeca-4,6,10-trienoic acid as a biomarker. For example, 8-Hydroxyhexadeca-4,6,10-trienoic acid can be formed by other mechanisms besides oxidative DNA damage, such as during DNA repair processes. In addition, the levels of 8-Hydroxyhexadeca-4,6,10-trienoic acid in urine can be affected by factors such as age, sex, and smoking status, which can make it difficult to interpret the results of studies.
将来の方向性
There are many future directions for research on 8-Hydroxyhexadeca-4,6,10-trienoic acid. One area of research is the development of new methods for detecting 8-Hydroxyhexadeca-4,6,10-trienoic acid. For example, researchers are exploring the use of mass spectrometry as a more sensitive and specific method for detecting 8-Hydroxyhexadeca-4,6,10-trienoic acid. Another area of research is the development of new biomarkers for oxidative DNA damage that can complement the use of 8-Hydroxyhexadeca-4,6,10-trienoic acid. For example, researchers are exploring the use of other DNA adducts, such as FapyGuanine and M1dG, as biomarkers for oxidative DNA damage. Finally, researchers are exploring the relationship between oxidative stress and other diseases, such as neurodegenerative diseases and autoimmune diseases, to better understand the role of oxidative stress in disease development.
合成法
8-Hydroxyhexadeca-4,6,10-trienoic acid is synthesized by the oxidation of guanine in DNA. The most common method for detecting 8-Hydroxyhexadeca-4,6,10-trienoic acid is through the use of high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD). This method is highly sensitive and can detect 8-Hydroxyhexadeca-4,6,10-trienoic acid at concentrations as low as 1 ng/mL.
科学的研究の応用
8-Hydroxyhexadeca-4,6,10-trienoic acid is widely used as a biomarker for oxidative DNA damage in scientific research. It has been used to study the effects of environmental toxins, such as benzene and polycyclic aromatic hydrocarbons, on DNA damage. It has also been used to study the effects of antioxidants, such as vitamin C and E, on reducing oxidative stress. In addition, 8-Hydroxyhexadeca-4,6,10-trienoic acid has been used to study the relationship between oxidative stress and various diseases, such as cancer, diabetes, and cardiovascular disease.
特性
CAS番号 |
111916-07-5 |
|---|---|
製品名 |
8-Hydroxyhexadeca-4,6,10-trienoic acid |
分子式 |
C16H26O3 |
分子量 |
266.38 g/mol |
IUPAC名 |
(4E,6Z,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6-,13-10- |
InChIキー |
KBOVKDIBOBQLRS-UHFFFAOYSA-N |
異性体SMILES |
CCCCC/C=C\CC(/C=C\C=C\CCC(=O)O)O |
SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
正規SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
同義語 |
8-HHDTA 8-hydroxyhexadeca-4,6,10-trienoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



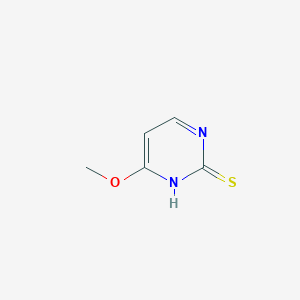
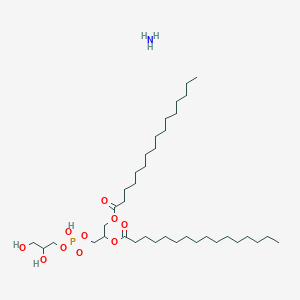
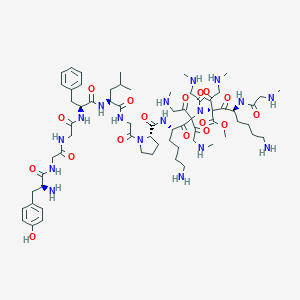
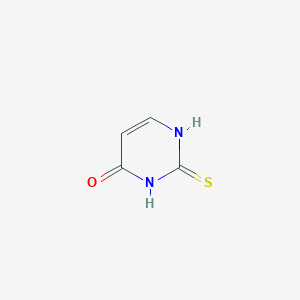
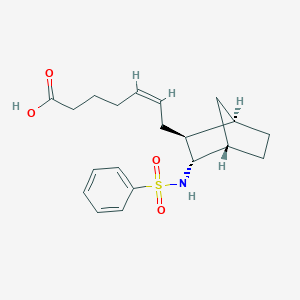
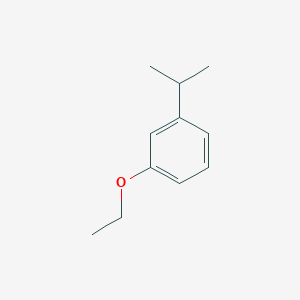
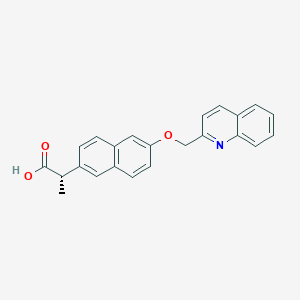
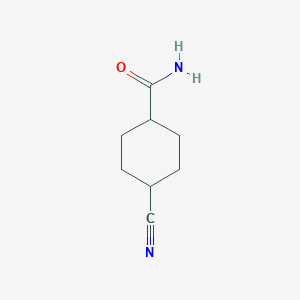
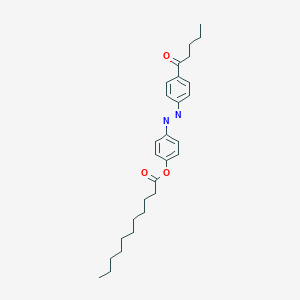
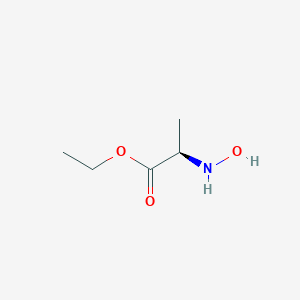
![1-[(Trimethylsilyl)methyl]benzotriazole](/img/structure/B54929.png)
![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)
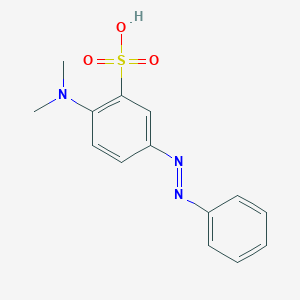
![3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione](/img/structure/B54934.png)